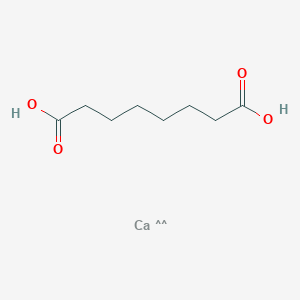

Octanedioic acid calcium salt

Description

Contextualization within Dicarboxylic Acid Metal Salt Chemistry

Octanedioic acid calcium salt is a metal salt of a dicarboxylic acid. Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). When these acids react with metals, metal hydroxides, or other metal compounds, they form salts. tutorchase.com In the case of this compound, the dicarboxylic acid is octanedioic acid (commonly known as suberic acid), and the metal is calcium. guidechem.comlookchem.com

Historical Evolution of Research on Calcium Salts of Organic Acids

The study of metal salts of organic acids has a long history, intertwined with the development of organic chemistry and materials science. Early research often focused on the synthesis and basic characterization of these compounds. For instance, the cyclization of suberic acid by distillation with calcium carbonate to produce cycloheptanone (B156872) (suberone) is a classic organic synthesis reaction, indicating early academic interest in the reactivity of calcium salts of dicarboxylic acids. thieme-connect.de

Over time, research has evolved to explore the more nuanced aspects of these materials. The use of advanced analytical techniques has allowed for a deeper understanding of their crystal structures and physicochemical properties. researchgate.net For example, studies have investigated the infrared spectra of various metal salts of fatty acids, including calcium salts, to elucidate their molecular conformations and coordination environments. researchgate.netmdpi.com This foundational knowledge has paved the way for exploring their potential applications in diverse fields.

Significance of this compound in Contemporary Scientific Inquiry

In modern scientific research, this compound and related dicarboxylic acid salts are investigated for a variety of potential applications. These compounds are of interest in materials science, particularly in the development of polymers and coordination polymers. The structure of the dicarboxylic acid and the coordination preferences of the metal ion can be tailored to create materials with specific properties.

Research has shown that metal salts of dicarboxylic acids can exhibit interesting morphological characteristics. For example, studies on various metallic salts of carboxylic acids have revealed that calcium salts can induce a branching effect, leading to the formation of fiber or round granular images in their crystal structures. koreascience.kr Furthermore, the thermal decomposition of calcium salts of organic acids is a subject of ongoing study, with relevance to understanding their stability and potential use as precursors in the synthesis of other materials. google.comrsc.orgrroij.commdpi.com While specific applications for this compound are still being explored, the broader class of calcium salts of organic acids has been investigated for uses ranging from catalysts in polymerization to components in biomedical materials. solubilityofthings.comontosight.ai

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H12CaO4 | |

| Molecular Weight | 212.26 g/mol | |

| CAS Number | 27796-71-0 | guidechem.comlookchem.com |

| Synonyms | Calcium suberate (B1241622), Octanedioic acid, calcium salt (1:1) | guidechem.comlookchem.com |

| InChI Key | VEXZGXHMUGYJMC-UHFFFAOYSA-N |

Structure

2D Structure

Properties

CAS No. |

27796-71-0 |

|---|---|

Molecular Formula |

C8H14CaO4 |

Molecular Weight |

214.27 g/mol |

InChI |

InChI=1S/C8H14O4.Ca/c9-7(10)5-3-1-2-4-6-8(11)12;/h1-6H2,(H,9,10)(H,11,12); |

InChI Key |

YGXALAJCZHVQMO-UHFFFAOYSA-N |

SMILES |

C(CCCC(=O)O)CCC(=O)O.[Ca] |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O.[Ca] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Octanedioic Acid Calcium Salt

Reactant Stoichiometry and Impurity Control

The stoichiometry of the reaction between octanedioic acid, a dicarboxylic acid, and a calcium source is crucial for obtaining the desired salt and minimizing impurities. The reaction typically proceeds via a neutralization reaction. Common calcium sources include calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃).

The balanced chemical equations are as follows:

With Calcium Hydroxide: C₈H₁₄O₄ + Ca(OH)₂ → C₈H₁₂O₄Ca + 2H₂O

With Calcium Carbonate: C₈H₁₄O₄ + CaCO₃ → C₈H₁₂O₄Ca + H₂O + CO₂

A molar ratio of 1:1 between octanedioic acid and the calcium source is theoretically required. However, in practice, a slight excess of the acid or the calcium source may be used to drive the reaction to completion. The choice of excess reactant can influence the pH of the final mixture and the nature of impurities.

Impurity control is critical for obtaining a high-purity product. Potential impurities can include unreacted starting materials or byproducts from side reactions. The purity of the reactants, particularly the octanedioic acid and the calcium source, directly impacts the purity of the final salt. The use of deionized water as a solvent can prevent the introduction of metallic impurities. Post-synthesis purification steps, such as washing the precipitate with water or a suitable solvent, are often employed to remove any soluble impurities.

Table 1: Reactant Stoichiometry for the Synthesis of this compound

| Reactant A | Reactant B | Molar Ratio (A:B) | Products |

|---|---|---|---|

| Octanedioic Acid | Calcium Hydroxide | 1:1 | This compound, Water |

| Octanedioic Acid | Calcium Carbonate | 1:1 | This compound, Water, Carbon Dioxide |

Reaction Kinetics and Temperature Optimization

The rate of reaction is significantly influenced by temperature. Generally, increasing the reaction temperature accelerates the rate of salt formation. For the reaction between a carboxylic acid and a calcium source, moderate temperatures are typically employed to ensure a controlled reaction and prevent the degradation of the organic acid.

For instance, in the synthesis of other fatty acid calcium salts, reaction temperatures in the range of 120-150°C have been reported, particularly in solvent-free systems. google.com However, when the reaction is carried out in an aqueous medium, the temperature is limited by the boiling point of water. Optimization of temperature is a balance between achieving a reasonable reaction rate and minimizing energy consumption and potential side reactions. Monitoring the reaction progress, for example, by measuring the pH or the evolution of carbon dioxide (in the case of using calcium carbonate), can help in determining the optimal reaction time and temperature.

Solvent Systems and Reaction Environment Influence

The choice of solvent or reaction medium plays a pivotal role in the synthesis of this compound.

Aqueous Systems: Water is a common solvent for the synthesis of many calcium salts of carboxylic acids. researchgate.net It is non-toxic, inexpensive, and can effectively dissolve the reactants, facilitating the reaction in the solution phase. The product, this compound, may precipitate out of the solution upon formation, depending on its solubility at the reaction temperature, which simplifies its isolation.

Organic Solvents: In some cases, organic solvents may be used, particularly if the reactants have limited solubility in water. The choice of an organic solvent would depend on its ability to dissolve the reactants and its inertness under the reaction conditions.

Solvent-Free Systems: A solvent-free or "melt" synthesis can also be employed, where the reactants are heated together above their melting points. google.com This approach is environmentally friendly as it eliminates the need for a solvent. However, it may require higher temperatures, which could potentially lead to thermal degradation of the product.

The reaction environment, including the pH and the presence of an inert atmosphere, can also influence the outcome of the synthesis. Maintaining an appropriate pH is crucial, especially in aqueous systems, as it can affect the solubility of the reactants and the product.

Comparative Analysis of Calcium Carboxylate Synthesis Routes

Beyond direct synthesis, other methods can be employed for the preparation of calcium carboxylates, each with its own advantages and disadvantages.

Exploration of Two-Step Precipitation and Ion Exchange Techniques

Two-Step Precipitation: This method involves the initial formation of a soluble salt of the dicarboxylic acid, followed by a precipitation reaction with a soluble calcium salt. A typical procedure for a dicarboxylate like octanedioate would be:

Formation of a Soluble Salt: Octanedioic acid is first neutralized with a base such as sodium hydroxide or sodium bicarbonate to form the soluble sodium octanedioate. C₈H₁₄O₄ + 2NaOH → Na₂C₈H₁₂O₄ + 2H₂O

Precipitation: A solution of a soluble calcium salt, such as calcium chloride (CaCl₂), is then added to the sodium octanedioate solution. This results in the precipitation of the less soluble calcium octanedioate. Na₂C₈H₁₂O₄ + CaCl₂ → C₈H₁₂O₄Ca + 2NaCl

This method is advantageous for producing a product with a well-defined particle size and morphology, which can be controlled by adjusting the reaction conditions such as concentration, temperature, and stirring rate. mdpi.comresearchgate.net

Ion Exchange: Ion exchange chromatography is another technique that can be used for the preparation of high-purity calcium carboxylates. In this method, a solution of a soluble salt of octanedioic acid (e.g., sodium octanedioate) is passed through a column packed with a cation exchange resin that has been pre-loaded with calcium ions (Ca²⁺). As the solution passes through the column, the sodium ions are exchanged for calcium ions, resulting in the formation of calcium octanedioate in the eluate. This method is particularly useful for preparing small quantities of very pure product. belnauka.bywqa.org

Investigation of Basic Calcium Carboxylate Formation via Carbonation

Basic calcium carboxylates are complex salts that contain an excess of calcium relative to the stoichiometric amount required for simple salt formation. These are often prepared through a process of carbonation.

The synthesis of highly basic calcium carboxylates typically involves reacting a carboxylic acid with a stoichiometric excess of a calcium base, such as a mixture of calcium oxide (CaO) and calcium hydroxide (Ca(OH)₂), in the presence of a solvent. google.com This initial reaction forms a neutral calcium carboxylate. Subsequently, carbon dioxide (CO₂) is bubbled through the reaction mixture. The CO₂ reacts with the excess calcium base to form finely dispersed calcium carbonate within the product, resulting in a "basic" salt. The general reaction can be represented as:

Ca(OH)₂ + CO₂ → CaCO₃ + H₂O wikipedia.org

This process is often carried out in the presence of promoters and in a non-aqueous solvent system to facilitate the dispersion of the reactants and the final product. The degree of "basicity" can be controlled by the amount of excess calcium base and the extent of carbonation.

Table 2: Comparison of Synthesis Routes for Calcium Carboxylates

| Synthesis Route | Key Reactants | Primary Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Synthesis | Octanedioic acid, Calcium hydroxide/carbonate | Single-step reaction | Simple, high atom economy | May be difficult to control particle size |

| Two-Step Precipitation | Octanedioic acid, Sodium hydroxide, Calcium chloride | Formation of soluble salt, followed by precipitation | Good control over particle size and morphology | Multi-step process, generates salt byproduct (e.g., NaCl) |

| Ion Exchange | Sodium octanedioate, Calcium-loaded resin | Passing a solution through an ion-exchange column | High purity product | Not suitable for large-scale production, can be expensive |

| Carbonation (for basic salts) | Octanedioic acid, Excess calcium oxide/hydroxide, Carbon dioxide | Neutralization followed by carbonation | Produces basic salts with specific properties | Complex process, requires careful control of conditions |

Process Intensification and Scalability Studies in Industrial Production

The industrial production of this compound is intrinsically linked to the efficient synthesis of its precursor, octanedioic acid, commonly known as suberic acid. The subsequent conversion to the calcium salt is typically a straightforward neutralization reaction. Therefore, process intensification and scalability studies predominantly focus on the manufacturing pathways of suberic acid itself. Key industrial routes include the oxidation of cyclooctane (B165968) or cyclooctene, and cleavage of ricinoleic acid derived from castor oil.

Process intensification (PI) in this context refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical production. For a commodity chemical like suberic acid, scaling up production from laboratory to pilot plant and ultimately to full-scale industrial manufacturing requires careful consideration of reaction kinetics, heat and mass transfer, reactor design, and process control.

Advancements in Synthetic Methodologies

The transition from traditional batch reactors to more sophisticated continuous flow systems represents a primary area of process intensification for dicarboxylic acid synthesis. Continuous flow chemistry offers numerous advantages over batch processes, including enhanced safety due to smaller reaction volumes, superior heat and mass transfer, improved reproducibility, and the potential for automation. nih.govresearchgate.netflinders.edu.au

One notable advancement is the application of continuous flow reactors to the synthesis of suberic acid derivatives. For instance, an efficient continuous flow synthesis has been developed for suberoylanilide hydroxamic acid (SAHA), a derivative of suberic acid. organic-chemistry.org This process optimized parameters such as temperature, flow rate, and residence time to achieve high conversion rates and product purity, demonstrating the viability of flow chemistry for this class of compounds. organic-chemistry.org Such methodologies can be adapted for the primary synthesis of suberic acid, potentially reducing reaction times and improving yields compared to conventional batch operations. pitt.edu

The table below illustrates a comparative analysis of typical parameters for batch versus continuous flow production for a generic dicarboxylic acid synthesis, based on principles of process intensification.

| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |

|---|---|---|

| Reactor Volume | Large (e.g., >5,000 L) | Small (e.g., <100 L) |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Reaction Time | Hours to days | Seconds to minutes |

| Safety Profile | Higher risk due to large inventory of hazardous materials | Inherently safer due to small hold-up volume |

| Productivity (kg/day) | Moderate | High, scalable by numbering-up (parallel operation) |

| Process Control | Complex, potential for thermal runaway | Precise control over temperature, pressure, and residence time |

Scalability from Pilot Plant to Industrial Production

The successful scale-up from a laboratory process to an industrial plant is a critical challenge. kolb.ch This transition involves moving from gram-scale synthesis to multi-ton production, which necessitates intermediate pilot plant studies. micromeritics.comddpsinc.com Pilot plants serve to validate the chemical process on a larger scale, identify potential operational issues, and gather data for the design of the full-scale production facility. kolb.chmicromeritics.com

Key considerations during the scalability assessment for octanedioic acid production include:

Reactor Design: Shifting from laboratory glassware to industrial reactors (e.g., glass-lined or stainless steel) requires re-evaluation of mixing efficiency and heat management. Pilot plants allow for testing different agitator designs and jacketed cooling/heating systems to maintain optimal reaction temperatures. kolb.chddpsinc.com

Downstream Processing: The isolation and purification of suberic acid and its subsequent conversion to the calcium salt must be scalable. This includes filtration, crystallization, and drying operations. The final step, reacting suberic acid with a calcium source like calcium hydroxide or calcium carbonate, is a neutralization process that must be controlled to ensure product quality and purity. google.com

Techno-economic Analysis (TEA): Scalability studies are closely tied to economic feasibility. A techno-economic analysis evaluates the capital and operating costs associated with different production scales and technologies. acs.orgrsc.orgmdpi.com For dicarboxylic acids, the cost of raw materials, energy consumption, and waste treatment are significant factors that influence the economic viability of the process. mdpi.compreprints.org

The following table outlines typical research findings and objectives at different stages of process development for octanedioic acid production.

| Development Stage | Primary Objective | Key Research Findings / Data Generated |

|---|---|---|

| Laboratory Scale | Proof of Concept & Route Scouting | - Optimal reaction conditions (temperature, pressure, catalyst)

|

| Pilot Plant Scale | Process Validation & Data for Scale-Up | - Heat and mass transfer coefficients

|

| Industrial Production | Cost-Effective & Reliable Manufacturing | - Optimized process parameters for maximizing throughput

|

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Investigations of Octanedioic Acid Calcium Salt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination environment of the carboxylate groups, the conformation of the alkyl chain, and the supramolecular assembly of this compound.

The vibrational frequencies of the carboxylate (COO⁻) group are particularly sensitive to its coordination mode with the calcium ion. The key diagnostic bands are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The frequency separation between these two bands, Δν = νₐₛ - νₛ, is instrumental in determining the nature of the metal-ligand interaction. 911metallurgist.com

Calcium carboxylates often exhibit a characteristic doublet for the antisymmetric stretching vibration, which is attributed to the unique coordination characteristics of the calcium ion, which can accommodate seven- or eight-fold coordination. 911metallurgist.comresearchgate.net This can result in carboxylate groups being coordinated in different modes (e.g., a mix of unidentate and bidentate) within the same crystal structure. researchgate.net For instance, bulk-precipitated calcium dicarboxylate salts often show a doublet at approximately 1575 cm⁻¹ and 1540 cm⁻¹, which is indicative of a complex three-dimensional coordination environment. researchgate.net

The coordination of the carboxylate group to a metal cation can be classified into several modes, each with a characteristic range for the asymmetric and symmetric stretching frequencies. 911metallurgist.com

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Separation (Δν) (cm⁻¹) | Characteristics |

| Ionic | 1510-1650 | 1280-1400 | ~160-220 | Symmetrical structure, C-O bonds are equivalent. |

| Unidentate | >1650 | <1400 | >200-300 | One oxygen atom is coordinated, leading to C=O and C-O character and a large separation. 911metallurgist.com |

| Bidentate (Chelating) | ~1550 | >1400 | <150 | Both oxygen atoms coordinate to the same metal ion, maintaining symmetry. 911metallurgist.com |

| Bidentate (Bridging) | ~1550 | ~1420 | ~140-200 | Oxygen atoms coordinate to different metal ions, linking them together. 911metallurgist.com |

This table presents generalized frequency ranges for metal carboxylates. Specific values for this compound may vary based on its crystal structure and hydration state.

The central hexamethylene chain ((CH₂)₆) of this compound gives rise to characteristic vibrational modes in the IR spectrum. The positions and fine structure of the C-H stretching and CH₂ bending (scissoring), wagging, and rocking modes provide information on the conformational order of the alkyl chain. mdpi.comresearchgate.net

In a well-ordered crystalline state, the alkyl chains typically adopt an all-trans conformation, which is the most energetically stable arrangement. This high degree of order influences the IR spectrum. For example, the antisymmetric CH₂ stretching band in calcium dicarboxylate salts can be split into multiple components, and the CH₂ bending (scissoring) band is also structured, reflecting interactions within the crystalline phase. mdpi.com The presence of strong methylene (B1212753) peaks can indicate the existence of gauche defects in the alkyl chain. acs.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| νₐₛ(CH₂) | ~2920 | Asymmetric CH₂ stretching. The position can indicate chain length and order. mdpi.com |

| νₛ(CH₂) | ~2850 | Symmetric CH₂ stretching. mdpi.com |

| δ(CH₂) | ~1465 | CH₂ scissoring (bending). Often overlaps with νₛ(COO⁻) modes. researchgate.net |

| ρ(CH₂) | ~720 | CH₂ rocking. The presence of a single peak suggests a parallel chain packing. |

The structure of dicarboxylate salts is often governed by the formation of extensive supramolecular networks through ionic interactions and hydrogen bonding. nih.govrsc.org While the primary interaction in anhydrous this compound is ionic between Ca²⁺ and the carboxylate groups, in a hydrated form, water molecules can act as hydrogen bond donors and acceptors, linking the carboxylate groups and forming complex three-dimensional networks. mdpi.com These hydrogen bonds would be observable in the IR spectrum as broad O-H stretching bands, typically in the 3000-3500 cm⁻¹ region. irdg.org The formation of these supramolecular assemblies can influence the carboxylate stretching frequencies and the packing of the alkyl chains. rsc.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the chemical composition of the outermost atomic layers of a material. latrobe.edu.au By bombarding the sample surface with a pulsed primary ion beam, secondary ions are ejected and their mass-to-charge ratio is determined with high mass resolution. carleton.edu This allows for the identification of elemental and molecular species present on the surface and the generation of high-resolution chemical maps showing their spatial distribution. nih.govresearchgate.net

For this compound, ToF-SIMS analysis would provide detailed information on the surface chemistry. In positive ion mode, the primary ion expected is Ca⁺. Additionally, various hydrocarbon fragments (CₓHᵧ⁺) from the alkyl chain would be detected. In negative ion mode, characteristic ions would include fragments of the dicarboxylate, such as the deprotonated molecular ion [M-H]⁻ and other CₓHᵧO₂⁻ species. The chemical maps generated by ToF-SIMS would reveal the homogeneity of the salt distribution on the surface.

| Ion Type | Expected Ions (m/z) | Information Provided |

| Positive Ions | Ca⁺, CₓHᵧ⁺ | Elemental distribution of calcium; fragmentation pattern of the alkyl chain. |

| Negative Ions | [OOC(CH₂)₆COO]²⁻, [HOOC(CH₂)₆COO]⁻, CₓHᵧO₂⁻ | Presence of the dicarboxylate anion and its fragments on the surface. |

The specific fragments and their relative intensities depend on the ToF-SIMS instrument parameters.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides quantitative elemental composition and chemical state information for the top 1-10 nm of a material. analyzetest.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. aip.orgresearchgate.net

An XPS analysis of this compound would yield spectra for calcium, oxygen, and carbon. The high-resolution spectra of these elements provide detailed chemical state information. It is important to note that dicarboxylic acids and their salts can be susceptible to degradation under X-ray exposure, which may be observed as additional peaks in the spectra. aip.org

Ca 2p: The calcium spectrum would show the Ca 2p₃/₂ and Ca 2p₁/₂ spin-orbit doublet. The binding energy of the Ca 2p₃/₂ peak, expected around 347 eV, is indicative of calcium in its +2 oxidation state. researchgate.netthermofisher.com

O 1s: The oxygen spectrum would primarily consist of a single major peak corresponding to the oxygen atoms in the carboxylate groups (O-C=O). Since both oxygens in the salt are chemically equivalent, a single peak is expected, unlike in the parent acid where two distinct oxygen environments (C=O and C-OH) exist. aip.org

C 1s: The carbon spectrum is more complex and would be deconvoluted to identify the different carbon environments. Two main peaks are expected: one at a higher binding energy (~288-289 eV) corresponding to the two carboxylate carbons (O-C=O), and another at a lower binding energy (~285 eV) corresponding to the six carbons of the alkyl chain (C-C, C-H). aip.orgaip.orgnih.gov The intensity ratio of these peaks would be approximately 1:3 (or 2:6), reflecting the stoichiometry of the molecule.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Calcium | Ca 2p₃/₂ | ~347.2 | Ca²⁺ in a carboxylate salt environment. thermofisher.com |

| Oxygen | O 1s | ~532 | Oxygen in the carboxylate group (-COO⁻). aip.org |

| Carbon | C 1s | ~288.5 | Carbon in the carboxylate group (-C OO⁻). aip.org |

| Carbon | C 1s | ~285.0 | Carbon in the alkyl chain (-C H₂-). aip.org |

Binding energies are referenced to the adventitious carbon C 1s peak at 284.8-285.0 eV and can vary slightly depending on instrumentation and sample charging.

Molecular Structure and Conformation Studies

Conformational Analysis of the Octanedioate Ligand

The octanedioate ligand, with its eight-carbon chain, possesses significant conformational freedom. However, in the solid state, its conformation is largely influenced by crystal packing forces and coordination to the calcium ion. Spectroscopic and crystallographic studies of analogous long-chain dicarboxylate salts, such as calcium sebacate (B1225510), have revealed a strong preference for a linear, extended conformation.

Research on calcium sebacate has shown that the decanedioate ligand adopts a straight, "all trans" conformation within the crystal lattice. researchgate.net This extended conformation is the most energetically favorable for an unsubstituted alkyl chain, as it minimizes steric hindrance between adjacent methylene groups. It is therefore highly probable that the octanedioate ligand in its calcium salt also assumes a similar "all trans" or near-to-trans conformation.

The table below presents typical bond lengths and angles for a dicarboxylate ligand in an extended conformation, based on data from analogous structures. The torsion angles, which define the conformation of the carbon backbone, are expected to be close to 180° for a fully extended chain.

| Parameter | Typical Value |

|---|---|

| C-C Bond Length (Å) | 1.52 - 1.54 |

| C-O Bond Length (Å) | 1.24 - 1.26 |

| C-C-C Bond Angle (°) | 110 - 114 |

| O-C-O Bond Angle (°) | 125 - 128 |

| C-C-C-C Torsion Angle (°) | ~180 (anti-periplanar) |

Coordination Geometry of Calcium Ions in the Salt Structure

The calcium ion (Ca²⁺) is a hard metal ion and typically prefers to coordinate with hard donor atoms like oxygen. In the crystal structure of calcium dicarboxylate salts, the calcium ions are coordinated by the oxygen atoms of the carboxylate groups and, in many cases, by water molecules.

The coordination number and geometry of the calcium ion can vary. However, a common coordination number for calcium in carboxylate complexes is 6, 7, or 8, leading to geometries such as octahedral, pentagonal bipyramidal, or square antiprismatic, respectively. nih.gov

In the case of calcium sebacate, a "bis-bidentate chelating and bridging" coordination has been described. researchgate.netresearchgate.net This suggests that each carboxylate group of the sebacate ligand chelates a calcium ion (bidentate coordination) and also bridges to an adjacent calcium ion, creating a polymeric network. The coordination sphere of the calcium ion is completed by water molecules. While a specific coordination geometry was not explicitly named in the initial reports, a distorted tetrahedral or octahedral environment is common for such arrangements.

The table below outlines the key features of the calcium ion's coordination sphere, based on findings from related calcium carboxylate structures. The Ca-O bond lengths can vary depending on whether the oxygen atom belongs to a carboxylate group or a water molecule.

| Parameter | Description |

|---|---|

| Typical Coordination Number | 6 - 8 |

| Coordinating Atoms | Oxygen (from carboxylate and water) |

| Common Geometries | Distorted Octahedral, Pentagonal Bipyramidal |

| Ca-O (carboxylate) Bond Length (Å) | 2.30 - 2.60 |

| Ca-O (water) Bond Length (Å) | 2.35 - 2.50 |

The crystal structure of calcium adipate (B1204190) monohydrate has been identified as belonging to the triclinic crystal system with the space group P-1, which is the most asymmetric crystal system. This low symmetry suggests a complex packing arrangement and coordination environment for the calcium ions, further highlighting the variability in the crystal structures of calcium dicarboxylates.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of bonding in octanedioic acid calcium salt. While specific DFT studies on calcium suberate (B1241622) are not extensively available in the public domain, principles from studies on similar calcium-carboxylate systems can be applied.

The bonding between the calcium ion (Ca²⁺) and the carboxylate groups (-COO⁻) of the octanedioate anion is expected to be predominantly ionic. DFT calculations on calcium complexes with carboxylate-containing ligands, such as those in porphyrazine complexes, reveal a significant ionic character in the Ca-N and by extension, Ca-O bonds. This is confirmed by Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, which show a considerable charge transfer from the calcium atom to the oxygen atoms of the carboxylate groups. nih.govnih.gov

The geometry of the coordination environment around the calcium ion is also a key aspect that can be predicted. In the solid state, calcium ions typically exhibit high coordination numbers, often ranging from 6 to 8, leading to the formation of polymeric structures. The octanedioate anion can act as a bridging ligand, connecting multiple calcium centers and giving rise to extended one-, two-, or three-dimensional networks. The flexibility of the octanedioyl chain allows for various coordination modes.

Table 1: Predicted Electronic and Bonding Properties of this compound from Quantum Chemical Calculations on Analogous Systems

| Property | Predicted Characteristic | Basis of Prediction |

| Ca-O Bond Nature | Primarily ionic with some covalent character. | NBO and QTAIM analyses on similar calcium carboxylate complexes show significant charge separation. nih.govnih.gov |

| Charge Distribution | Formal +2 charge on calcium and -1 on each carboxylate group, with delocalization of the negative charge over the O-C-O moiety. | General principles of carboxylate salt electronic structure. |

| Coordination Geometry | Distorted octahedral or higher coordination geometries around the Ca²⁺ ion. | Common coordination environments for calcium in salts of carboxylic acids. researchgate.net |

| Molecular Orbitals | Highest Occupied Molecular Orbital (HOMO) localized on the carboxylate groups; Lowest Unoccupied Molecular Orbital (LUMO) associated with the calcium ion and the anti-bonding orbitals of the carboxylate. | General trends observed in DFT calculations of metal-organic compounds. asianpubs.org |

Molecular Dynamics Simulations of Self-Assembly Phenomena

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior and self-assembly of molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into how individual ions and molecules aggregate to form larger structures in solution and at interfaces.

In aqueous solutions, the self-assembly of this compound is expected to be a multi-step process. Initially, the salt dissociates into calcium cations (Ca²⁺) and octanedioate anions. These ions then begin to form ion pairs and larger aggregates through a process of dimerization and oligomerization.

MD simulations of similar dicarboxylate systems suggest that the initial stages of aggregation are driven by the strong electrostatic attraction between the divalent calcium ions and the negatively charged carboxylate groups. nih.govnih.gov The formation of a calcium-carboxylate bridge, where a single calcium ion interacts with two carboxylate groups, is a key step in the dimerization and subsequent oligomerization process.

The hydrophobic alkyl chain of the octanedioate anion also plays a crucial role. As the ionic aggregates grow, hydrophobic interactions between the methylene (B1212753) (-CH₂-) groups of the octanedioate chains will promote the formation of micelle-like structures or lamellar phases, where the ionic head groups are exposed to the aqueous environment and the hydrophobic tails are sequestered from the water. rsc.org The balance between the strong ionic interactions and the weaker hydrophobic interactions will ultimately determine the morphology of the self-assembled structures.

The interaction of this compound with solid surfaces is of interest in various applications, including biomineralization and industrial processes where it may act as a scale inhibitor or a surface modifier. MD simulations are well-suited to model these interfacial phenomena.

Simulations of carboxylate adsorption on calcium carbonate (calcite) surfaces, a chemically relevant substrate, have shown that the adsorption process is primarily driven by the electrostatic attraction between the carboxylate groups and the calcium ions on the calcite surface. researchgate.net The carboxylate anions can displace water molecules from the hydrated calcite surface to form a strongly bound monolayer. nih.govresearchgate.net

For this compound, it is expected that the dicarboxylate anion would adsorb onto a calcium-rich surface, such as calcite, through one or both of its carboxylate head groups. The orientation of the adsorbed molecule would be influenced by the specific crystal face of the substrate and the concentration of the salt in the surrounding solution. At higher concentrations, a self-assembled monolayer could form, with the octanedioyl chains oriented away from the surface. Metadynamics simulations of calcite crystallization on carboxylate-terminated self-assembled monolayers have demonstrated the significant role of the organic layer in directing the orientation of the growing mineral phase. nih.gov

Table 2: Representative Parameters for Molecular Dynamics Simulations of Calcium Carboxylate Systems

| Parameter | Typical Value/Method | Rationale |

| Force Field | COMPASS, CHARMM, or similar classical force fields. | These force fields are well-parameterized for organic molecules and ions, providing a good balance of accuracy and computational efficiency. mdpi.com |

| Water Model | TIP3P or SPC/E | Standard water models that accurately reproduce the bulk properties of water. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | NVT is used for equilibration of the system at a constant temperature and volume, while NPT is used for production runs to simulate systems under constant pressure and temperature. |

| Simulation Time | Nanoseconds to microseconds | Sufficient time to observe self-assembly processes and reach equilibrium. |

| Boundary Conditions | Periodic Boundary Conditions | Simulates a bulk system and avoids edge effects. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for many experimental comparisons. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Predictive Modeling of Reactivity and Stability Profiles

Predictive modeling, often employing a combination of quantum chemical calculations and molecular dynamics simulations, can be used to forecast the reactivity and stability of this compound under various conditions.

The thermal stability of calcium dicarboxylates can be investigated by simulating their behavior at elevated temperatures. MD simulations can predict the onset of decomposition by monitoring the breakdown of the ionic lattice and the cleavage of chemical bonds. Thermogravimetric analysis (TGA) coupled with in-situ high-temperature X-ray powder diffraction (HT-XRPD) studies on similar compounds, like calcium oxalates, provide experimental data that can be used to validate and refine these predictive models. mdpi.comresearchgate.net The decomposition of calcium carboxylates typically proceeds through the loss of water (if hydrated), followed by the decomposition of the organic anion to form calcium carbonate, and finally, the decomposition of calcium carbonate to calcium oxide at higher temperatures.

Predictive models can also be employed to understand the role of this compound in processes like scale inhibition. By simulating the interaction of the octanedioate anion with the growth sites on a mineral surface, it is possible to predict its effectiveness as a scale inhibitor. The binding energy of the anion to the crystal surface, calculated using methods like steered molecular dynamics, can provide a quantitative measure of its inhibitory potential. researchgate.net Stronger binding is generally correlated with better inhibition performance. mdpi.com

Table 3: Predictive Modeling Approaches for Reactivity and Stability of Calcium Carboxylates

| Modeling Approach | Predicted Property | Key Insights |

| Quantum Mechanics (DFT) | Reaction pathways and activation energies for decomposition. | Provides a fundamental understanding of the chemical reactions involved in thermal degradation. |

| Molecular Dynamics (MD) | Thermal decomposition temperatures, structural changes upon heating. | Simulates the dynamic process of decomposition and phase transitions. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with properties like inhibitory activity. | Can be used to design more effective scale inhibitors based on molecular descriptors. asianpubs.org |

| Metadynamics | Free energy landscapes of crystallization and dissolution. | Predicts the influence of the salt on mineral growth and dissolution processes. nih.gov |

Research on Functional Material Applications and Interfacial Phenomena

Catalytic Roles in Polymerization Processes

While specific research detailing the catalytic activity of octanedioic acid calcium salt is limited, its potential role can be inferred from studies on similar calcium-based compounds in the synthesis of biodegradable polyesters like polylactide (PLA) and poly(ε-caprolactone) (PCL). These polymers are typically synthesized via Ring-Opening Polymerization (ROP) of cyclic ester monomers.

Calcium-based catalysts are known to facilitate the ROP of cyclic esters through a coordination-insertion mechanism. researchgate.netnih.gov This process is generally understood to involve the following key steps:

Initiation : The process begins with an initiator, often an alcohol, which coordinates to the calcium metal center.

Monomer Coordination : A cyclic ester monomer, such as lactide, coordinates to the calcium center. This coordination activates the monomer by making its carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack : The initiator's oxygen atom attacks the activated carbonyl carbon of the monomer, leading to the opening of the ester ring.

Chain Propagation : The newly formed alkoxide end of the opened monomer remains attached to the calcium center and can then coordinate with and open subsequent monomer molecules, propagating the polymer chain. The active site for the polymerization is the Ca-O bond. researchgate.net

The general mechanism for calcium-catalyzed ROP is summarized in the table below.

| Step | Description |

| Catalyst Activation | An initiator molecule (e.g., an alcohol) reacts with the calcium catalyst. |

| Monomer Coordination | The cyclic ester monomer coordinates to the calcium metal center, activating the carbonyl group. |

| Ring-Opening | A nucleophilic attack by the initiator on the coordinated monomer causes the ring to open. |

| Propagation | The new active chain end, still coordinated to the calcium, attacks subsequent monomer molecules, elongating the polymer chain. |

This table describes a generalized mechanism for calcium catalysts in ROP, as specific studies on this compound were not identified.

The kinetics of polymerization reactions are significantly influenced by the catalyst used. For step-growth polyesterification, the reaction can be self-catalyzed by the carboxylic acid monomer or catalyzed by an external acid. youtube.com In the case of ROP catalyzed by metal complexes, the kinetics are more complex.

Kinetic analyses of ROP using novel dinuclear calcium complexes for the copolymerization of epoxides and cyclic anhydrides revealed a half-order dependence on the catalyst concentration and a first-order dependence on the cyclic anhydride (B1165640) concentration. rsc.org This indicates that the rate-limiting step involves the catalyst and one monomer molecule. The use of such controlled polymerization catalysts allows for the production of polymers with narrow molecular weight distributions and predictable molecular weights. acs.org While this compound is mentioned as a nucleating agent for modifying the crystalline structure of polymers like polypropylene, its specific impact on polymerization kinetics as a primary catalyst is not well-documented in the available literature. researchgate.netgoogle.com

Surface Modification and Adsorption Mechanisms

This compound plays a crucial role in interfacial phenomena, particularly in its interactions with mineral surfaces and its influence on membrane processes. These interactions are governed by the chemistry of its carboxylate functional groups.

The adsorption of carboxylates onto calcium carbonate (calcite) surfaces is a widely studied phenomenon relevant to industrial processes and geology. researchgate.nethpmcmanufacturer.com The calcite surface in aqueous solutions is typically positively charged, which facilitates the electrostatically driven adsorption of negatively charged carboxylate anions. nih.gov

When octanedioic acid is present in an aqueous environment with calcite, its carboxylate groups can form complexes with the calcium sites on the mineral surface. researchgate.net This interaction can modify the surface properties of the calcite, for instance, by altering its wettability from hydrophilic to more hydrophobic. nih.govnih.gov Studies using stearic acid, a monocarboxylic acid, show that its adsorption on calcite results in the formation of calcium stearate (B1226849) on the surface, which can be partially chemisorbed and partially physisorbed. researchgate.net This process is driven by the low solubility of long-chain fatty acids and their high affinity for the CaCO₃ surface. nih.gov A similar mechanism is expected for dicarboxylic acids like octanedioic acid, where the two carboxylate groups could potentially bridge adjacent calcium ions on the surface or chelate a single ion.

The adhesion between a carboxylate-terminated probe and a calcite surface has been shown to increase significantly with increasing Ca²⁺ ion concentration, suggesting a calcium-ion-mediated bridging mechanism. bme.hu

Table of Carboxylate-Calcite Interaction Findings

| Phenomenon | Description | Source |

|---|---|---|

| Adsorption Driver | Electrostatic attraction between positively charged calcite surface and negative carboxylate anions. | nih.govnih.gov |

| Surface Complexation | Carboxylate species form complexes with calcium sites on the calcite surface. | researchgate.net |

| Wettability Alteration | Adsorption of organic acids makes the hydrophilic calcite surface more hydrophobic. | nih.govnih.gov |

| Ca²⁺ Bridging | Increased Ca²⁺ concentration enhances adhesion, indicating an ion-mediated bridging mechanism. | bme.hu |

In membrane-based separation processes like reverse osmosis or ultrafiltration, the presence of calcium ions and organic molecules such as fatty acids or humic substances can lead to significant fouling and scaling. youtube.com Calcium ions are known to interact with organic foulants, exacerbating membrane blockage.

Scaling, a type of inorganic fouling, often involves the precipitation of sparingly soluble salts like calcium carbonate or calcium sulfate. youtube.com The presence of dicarboxylic acids can influence this process. More critically, calcium ions can act as a bridge between negatively charged functional groups (like carboxylates) present in organic foulants, such as extracellular polymeric substances (EPS) in membrane bioreactors. acs.orgarchive.org This ionic bridging enhances the aggregation of foulants, leading to the formation of a more compact and less permeable "gel layer" on the membrane surface, which reduces water flux. acs.orgarchive.org

However, in some contexts, moderate levels of calcium can be beneficial by promoting flocculation, which makes the foulant layer more porous. acs.org Conversely, very high calcium concentrations can lead to severe inorganic scaling and fouling. acs.orgmdpi.com

The specific interaction between calcium ions and carboxylate groups at interfaces has been studied in detail. Dynamic interfacial tension measurements have shown that Ca²⁺ ions specifically interact with naphthenic acid (a type of carboxylic acid) at an oil-water interface. This interaction involves the adsorption of the acid followed by interfacial complexation with Ca²⁺, leading to the formation of a more ordered interfacial film. This strong binding is attributed to the specific hydration and coordination chemistry of the calcium ion. Such interactions, where calcium ions link fatty acid molecules, are fundamental to the formation of calcium soap scales and contribute to fouling mechanisms in various industrial and biological systems.

Influence on Membrane Fouling and Scaling in Separation Processes

Impact of pH and Other Cations on Fouling Layer Morphology

The morphology of fouling layers composed of this compound is intricately linked to the solution's pH and the presence of other cations. These factors govern the precipitation and crystallization behavior of the salt, thereby influencing the structure and adherence of the fouling deposit.

Influence of pH: The pH of the surrounding aqueous environment plays a pivotal role in the solubility and precipitation of calcium octanedioate. At lower pH values, the octanedioate anion is more likely to be protonated, increasing its solubility and reducing the driving force for precipitation. Conversely, as the pH increases, the concentration of the fully deprotonated octanedioate anion rises, leading to a greater propensity for the formation of the calcium salt precipitate. Research on similar systems, such as calcium carbonate precipitation, has demonstrated that pH can significantly alter the crystal morphology. For instance, an increase in pH has been observed to favor the formation of more stable crystalline structures. While specific morphological data for this compound is limited, it is anticipated that pH variations would similarly influence its crystal habit, transitioning from amorphous or less-ordered precipitates at certain pH ranges to more defined crystalline structures under other conditions.

Influence of Other Cations: The presence of other cations, particularly multivalent cations, in the solution can significantly impact the morphology and characteristics of the this compound fouling layer. Divalent cations can act as "bridges" between the carboxylate groups of the octanedioic acid molecules, a mechanism that is known to enhance organic fouling in membrane systems. This bridging effect can lead to the formation of a more compact and tenacious fouling layer.

Studies on the fouling of nanofiltration membranes have shown that calcium ions, in comparison to magnesium ions, can lead to more severe organic fouling through complexation with organic molecules and by increasing the affinity of the foulant for the membrane surface. ugent.be This suggests that the specific nature of the cation plays a crucial role. While detailed morphological studies on the impact of various cations specifically on this compound fouling are not extensively available, it is plausible that different cations would co-precipitate or be incorporated into the crystal lattice of the calcium octanedioate, thereby altering its morphology and fouling potential. The ionic radius and coordination chemistry of the interfering cations would be critical factors in determining the extent of this impact.

| Parameter | Effect on Fouling Layer Morphology of Calcium Dicarboxylates | Underlying Mechanism |

| Increasing pH | Tends to favor the formation of more stable and well-defined crystalline structures. | Increased concentration of the fully deprotonated dicarboxylate anion promotes precipitation and crystal growth. |

| Presence of other divalent cations (e.g., Mg²⁺, Sr²⁺) | Can alter crystal habit and potentially lead to the formation of mixed salt precipitates with different morphologies. | Co-precipitation and incorporation of different cations into the crystal lattice disrupt the regular crystal growth of pure calcium dicarboxylate. |

| Presence of trivalent cations (e.g., Al³⁺, Fe³⁺) | Can lead to the formation of more complex and potentially amorphous fouling layers. | Stronger complexation with the dicarboxylate anions can inhibit ordered crystallization and promote the formation of gel-like or amorphous precipitates. |

This table is a generalized representation based on principles of inorganic salt precipitation and fouling by similar organic acids. Specific morphological data for this compound is an area for further research.

Development as Performance Additives in Formulations

Beyond its role in interfacial phenomena, this compound is being explored as a functional additive to enhance the performance of various formulated products, including coatings, elastomers, and inks.

Evaluation as Drying Agents in Coatings and Resins

Calcium carboxylates are widely used as auxiliary driers. Although they exhibit little to no catalytic drying activity on their own, they play a crucial role when used in combination with primary driers. The function of calcium driers is multifaceted; they can enhance the efficiency of the primary drier, improve pigment wetting and dispersion, and prevent undesirable effects such as "loss of dry," where the primary drier is adsorbed by pigments, rendering it inactive. The presence of calcium can also contribute to improved hardness and gloss of the final coating.

While the most common calcium driers are based on monocarboxylic acids like 2-ethylhexanoic acid (octoate), the potential use of calcium salts of dicarboxylic acids, such as octanedioic acid, is an area of interest. The dicarboxylate structure offers the possibility of forming more complex coordination structures with the resin and other driers, which could potentially influence the drying mechanism and film properties. Research in this specific area is required to fully elucidate the performance benefits of this compound as a drying agent in comparison to traditional calcium octoates.

| Property | Function of Calcium Carboxylate Auxiliary Driers |

| Drying Activity | Minimal to none when used alone. |

| Interaction with Primary Driers | Enhances the catalytic activity of primary driers like cobalt and manganese. |

| Pigment Interaction | Acts as a wetting and dispersing agent for pigments. |

| Film Properties | Can improve hardness and gloss of the dried film. |

| Defect Prevention | Helps to prevent "loss of dry" and wrinkling. |

Role as Vulcanization Promoters in Elastomers

Vulcanization is a chemical process for converting natural rubber and other elastomers into more durable materials by forming cross-links between polymer chains. This process typically involves sulfur, accelerators, and activators. Metal oxides and metallic salts of fatty acids often play a crucial role as activators in sulfur vulcanization systems.

For carboxylated elastomers, which contain carboxylic acid groups in their polymer backbone, an alternative vulcanization pathway exists through ionic cross-linking with metal oxides. In this context, calcium oxide can act as a vulcanizing agent, forming ionic bonds with the carboxyl groups of the elastomer, leading to a cross-linked network. The basicity of the calcium compound can influence the rate of vulcanization.

The use of this compound as a vulcanization promoter is a novel concept. It is hypothesized that the dicarboxylate anion could participate in the vulcanization chemistry in several ways. It might function as a source of calcium ions for ionic cross-linking in carboxylated elastomers. In conventional sulfur vulcanization of non-carboxylated rubbers, it could potentially interact with other components of the cure package, such as zinc oxide and stearic acid, to form a more complex activating system. The long-chain nature of the octanedioic acid might also provide some plasticizing or processing aid benefits during compounding. However, detailed studies and performance data are necessary to validate the efficacy of this compound as a vulcanization promoter and to understand its mechanism of action in different elastomer systems.

| Elastomer Type | Potential Role of this compound in Vulcanization |

| Carboxylated Elastomers (e.g., XNBR) | Source of calcium ions for ionic cross-linking of the carboxylic acid groups on the polymer chains. |

| Non-carboxylated Elastomers (e.g., NR, SBR) | Potential co-activator in sulfur vulcanization systems, possibly interacting with zinc oxide and accelerators. May also act as a processing aid. |

Application as Rheological Modifiers in Ink Systems

The rheology of printing inks is a critical parameter that influences their performance, including flow, transfer, and film formation on the substrate. Rheology modifiers are additives used to control the viscosity and flow behavior of inks.

In some ink formulations, inorganic fillers like calcium carbonate are used to adjust rheology, among other properties. Calcium carbonate can help to control the viscosity and flow characteristics of the ink, contributing to smoother and more uniform printing.

The application of this compound as a rheological modifier in ink systems is an area that warrants investigation. As a metal salt of a dicarboxylic acid, it has the potential to form associative networks within the ink formulation through coordination with pigment surfaces, resin binders, and other components. This could lead to a modification of the ink's viscosity and viscoelastic properties. The effectiveness of this compound as a rheological modifier would depend on various factors, including its particle size, shape, surface chemistry, and its interaction with the specific ink vehicle (solvent-based, water-based, or UV-curable). Further research is needed to explore this potential application and to characterize the rheological changes induced by the incorporation of this compound in different ink systems.

| Ink Property | Potential Impact of this compound as a Rheological Modifier |

| Viscosity | May increase or decrease viscosity depending on its interaction with the ink components and its concentration. |

| Flow Behavior | Could induce shear-thinning or thixotropic behavior, which is often desirable for printing applications. |

| Pigment Dispersion | May aid in pigment dispersion and prevent settling through surface interactions. |

| Film Formation | Could influence the leveling and final appearance of the printed ink film. |

Environmental and Biogeochemical Transformations

Formation Pathways and Natural Occurrence

Octanedioic acid is not synthesized as a primary metabolite but rather forms as a product of the oxidative breakdown of larger organic molecules. Its presence in various environmental and historical contexts points to these formation pathways.

Scientific studies have demonstrated that saturated dicarboxylic acids, including those with medium-chain lengths like octanedioic acid, are generated through the oxidation of cis-polyunsaturated fatty acids (PUFAs). nih.govnih.gov This process can occur through chemical, enzymatic, or radiation-induced oxidation. nih.gov The oxidative stress on lipids containing PUFAs leads to the cleavage of the fatty acid chains, resulting in the formation of various smaller molecules, including dicarboxylic acids. nih.gov

The specific dicarboxylic acids formed are distinctive to the positions of the double bonds within the original polyunsaturated fatty acid molecule. nih.gov Typically, the oxidative splitting at the first double bond of a PUFA molecule yields a specific dicarboxylic acid, along with another that is two carbon atoms shorter. nih.gov Because of their stability and ease of detection, dicarboxylic acids are considered potential biomarkers for oxidative damage to both free and esterified unsaturated fatty acids. nih.govnih.gov

The analysis of organic residues preserved in archaeological artifacts, particularly pottery, provides direct evidence of past human practices, including diet and food processing techniques. wikipedia.org Lipids, being relatively durable, are common biomarkers found in such contexts. nih.gov Dicarboxylic acids are recognized as significant lipid biomarkers in the analysis of these residues, often indicating the degradation of plant oils or animal fats that were originally present. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify organic compounds, including fatty acids and their degradation products, from archaeological samples. wikipedia.orguniroma1.it Through these analytical methods, dicarboxylic acids have been identified as components of the organic residues found in ancient vessels. mdpi.com Their presence helps archaeologists and chemists to understand the original contents of the pottery, such as ruminant and non-ruminant animal fats, dairy products, and various plant oils, and to reconstruct aspects of ancient economies and culinary practices. nih.govcore.ac.uk For instance, the analysis of fatty acids, including dicarboxylic acids, from 11th-12th century vessels in Jerusalem provided insights into the use of oils and other medicinal or chemical substances. semanticscholar.org

Biodegradation and Environmental Fate Studies

The persistence of octanedioic acid calcium salt in the environment is largely governed by microbial activity. Studies on dicarboxylic acids reveal the mechanisms and factors that influence their breakdown in natural systems.

The aerobic biodegradation of fatty acids and related compounds is a fundamental process in carbon cycling. One of the initial steps in the breakdown of some fatty acids is ω-oxidation, a pathway that involves the oxidation of the terminal methyl group. nih.gov This process, catalyzed by monooxygenase enzymes, converts a monocarboxylic fatty acid into a dicarboxylic acid. nih.govresearchgate.net

Once formed, the resulting dicarboxylic acid can enter the β-oxidation pathway for further degradation. researchgate.net In this metabolic cycle, the dicarboxylic acid is shortened by two carbon units at a time, producing acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to generate energy for the microorganism. slideshare.netaocs.org This sequence of ω-oxidation followed by β-oxidation represents a key aerobic metabolic route for the complete mineralization of these compounds in aqueous and soil environments. researchgate.net

The rate at which dicarboxylic acids are biodegraded is influenced by several molecular and environmental factors. The structure of the molecule, particularly the length and branching of the alkyl chain, plays a significant role.

Research on the biodegradation of related diester compounds, such as succinates and maleates, has shown a clear relationship between alkyl chain length and the rate of microbial breakdown. Generally, reducing the chain length of the alkyl substituents enhances the rate of biodegradation. researchgate.netnih.gov Conversely, longer alkyl chains can lead to slower degradation. researchgate.net

Branching of the alkyl side chain is another critical factor. Increased branching has been shown to inhibit or reduce the rate of biotransformation, making the molecule more recalcitrant in the environment. nih.gov Therefore, linear, shorter-chain dicarboxylic acids are typically more readily biodegradable than their longer-chain or branched-chain counterparts.

| Factor | Influence on Biodegradation Rate | Source |

|---|---|---|

| Decreased Alkyl Chain Length | Increases Rate | researchgate.netnih.gov |

| Increased Alkyl Chain Length | Decreases Rate | researchgate.net |

| Increased Alkyl Chain Branching | Decreases Rate | nih.gov |

| Presence of Ester Functional Groups | Generally Increases Rate | aropha.com |

Contribution to Calcium Cycling in Biogeochemical Systems

The calcium cycle involves the movement of calcium between geological reservoirs, soils, water, and living organisms. wikipedia.org Organic molecules containing carboxyl functional groups, such as octanedioic acid, can interact with calcium ions, influencing their mobility and bioavailability in the environment.

In soil ecosystems, calcium plays a crucial role in the stabilization of soil organic matter. nih.gov It can form bridges between organic compounds and mineral surfaces, particularly clay, creating organo-mineral associations that protect the organic matter from rapid microbial decomposition. nih.govnih.gov Dicarboxylic acids, by forming calcium salts (calcium dicarboxylates), can participate in these interactions. The formation of the relatively insoluble this compound can temporarily sequester both the organic acid and calcium, affecting their fate in the soil environment.

Future Research Directions and Emerging Areas

Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches

The chemical industry's shift towards sustainability is a primary driver for innovation in the synthesis of dicarboxylic acids and their salts. Traditional methods for producing octanedioic acid often rely on petrochemical feedstocks and harsh oxidative processes, which carry significant environmental footprints. acs.orgnih.gov Future research is intensely focused on developing green and sustainable alternatives.

A significant area of development is the use of biocatalysis and microbial fermentation to produce octanedioic acid from renewable resources. nih.govnih.gov Engineered microorganisms, such as Escherichia coli and yeasts like Candida tropicalis, are being developed to convert biomass-derived feedstocks into dicarboxylic acids. nih.govnih.gov These biological routes offer several advantages, including milder reaction conditions, reduced energy consumption, and the use of renewable starting materials. nih.gov

One promising biocatalytic approach involves the use of designed microbial consortia. For instance, a one-pot biocatalytic route using a consortium of three engineered E. coli strains has been designed to convert cycloalkanes directly to α,ω-dicarboxylic acids, including octanedioic acid. nih.gov This method provides a general platform for producing dicarboxylic acids of varying chain lengths from different cyclic precursors. nih.gov Research in this area will likely focus on optimizing microbial strains, improving fermentation conditions, and scaling up these bioprocesses for industrial application. nih.govnih.gov

Key research targets in the sustainable synthesis of octanedioic acid are summarized in the table below.

| Research Target | Approach | Potential Outcome |

| Renewable Feedstocks | Utilization of lignocellulose, plant oils, and other biomass. nih.govnih.gov | Reduced reliance on fossil fuels and lower carbon footprint. |

| Engineered Microorganisms | Metabolic engineering of E. coli, S. cerevisiae, and C. tropicalis. nih.govnih.gov | High-yield, selective production of octanedioic acid. |

| Enzymatic Conversion | Use of lipases and other enzymes for targeted synthesis. mdpi.com | Milder reaction conditions and higher purity products. |

| Process Optimization | Development of efficient fermentation and downstream processing. nih.gov | Economically viable and scalable green production routes. |

Advanced Characterization of Nanostructured Forms and Self-Assembled Systems

The functional properties of materials are often dictated by their structure at the nanoscale. An emerging research frontier for octanedioic acid calcium salt lies in the synthesis and characterization of its nanostructured forms. The creation of nanoparticles, nanorods, or other nano-assemblies could unlock novel properties and applications. nih.govamericanelements.com

The self-assembly of metal salts of dicarboxylic acids is a key area of investigation. koreascience.krrsc.org The two carboxylate groups in octanedioic acid can coordinate with calcium ions, leading to the formation of ordered structures through intermolecular interactions. koreascience.kr The morphology of these structures, whether they form rectangular rods, boards, or other complex shapes, can significantly influence the material's physicochemical properties. koreascience.krkoreascience.kr

Advanced characterization techniques are crucial for understanding these nanoscale structures. High-resolution imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal the morphology and size distribution of nanoparticles. nanoshel.com X-ray Diffraction (XRD) is essential for determining the crystalline structure of these materials. researchgate.net

Future research will likely focus on controlling the synthesis conditions (e.g., temperature, pH, concentration) to direct the self-assembly process and produce nanoparticles with specific sizes and shapes. nih.gov The functionalization of these nanoparticles to enhance their compatibility with other materials or to introduce new functionalities is another promising avenue. americanelements.com

| Characterization Technique | Information Obtained | Relevance to Nanostructured Forms |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography. koreascience.kr | Visualizing the shape and size of self-assembled structures. |

| Transmission Electron Microscopy (TEM) | Internal structure and particle size distribution. nanoshel.com | Characterizing the dimensions and crystallinity of nanoparticles. |

| X-ray Diffraction (XRD) | Crystalline phase and unit cell parameters. researchgate.net | Identifying the crystal structure of the calcium salt. |

| Dynamic Light Scattering (DLS) | Particle size in solution. nist.gov | Measuring the hydrodynamic diameter of nanoparticles in suspension. |

Integration of Multi-Omics and Systems Biology Approaches for Biological Production Enhancement

To realize the full potential of biotechnological routes for producing octanedioic acid, a deep understanding of the metabolic processes within the host microorganisms is essential. This is where the integration of multi-omics and systems biology comes into play. acs.orgfrontiersin.org These approaches provide a holistic view of the complex biological networks that govern cell function and product synthesis. nih.gov

Metabolic engineering , guided by systems biology, aims to rationally modify the metabolic pathways of microorganisms to enhance the production of desired chemicals. nih.govnih.gov For dicarboxylic acid production, this involves strategies such as:

Metabolic Flux Analysis: To identify bottlenecks in the production pathway. nih.gov

Gene Editing and Pathway Reconstruction: Introducing new genes or modifying existing ones to channel metabolic intermediates towards octanedioic acid synthesis. frontiersin.org

Cofactor Balancing: Ensuring an adequate supply of essential cofactors like NADPH for enzymatic reactions. mdpi.com

Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, generate vast amounts of data that can be integrated to build comprehensive models of cellular metabolism. nih.gov These models can then be used to predict the effects of genetic modifications and to design more efficient microbial cell factories. acs.org

Future research will focus on developing more sophisticated models and applying advanced synthetic biology tools to fine-tune gene expression and dynamically regulate metabolic pathways. nih.govfrontiersin.org The goal is to create robust and highly efficient microbial strains capable of producing octanedioic acid at an industrial scale from renewable feedstocks. nih.gov

| Omics Technology | Data Generated | Application in Production Enhancement |

| Genomics | Complete DNA sequence. nih.gov | Identifying genes involved in metabolic pathways. |

| Transcriptomics | Gene expression levels (RNA). nih.gov | Understanding how gene expression changes under different conditions. |

| Proteomics | Protein abundance and modifications. nih.gov | Quantifying key enzymes in the production pathway. |

| Metabolomics | Levels of intracellular metabolites. nih.gov | Identifying metabolic bottlenecks and precursor limitations. |

Exploration of Novel Material Science Applications based on Interfacial Engineering

The unique structure of this compound, with its dicarboxylate functionality, makes it an interesting candidate for various material science applications, particularly in the realm of interfacial engineering. The interaction of this compound at the interface between different materials can be tailored to achieve desired properties.

One area of application is in polymer composites . This compound can act as a nucleating agent in polymers like polypropylene (PP). tradekorea.com By promoting the formation of specific crystal structures (β-crystallization), it can significantly improve the mechanical properties of the polymer, such as its impact strength. tradekorea.com Future research could explore its use in other polymer systems and investigate how the particle size and surface chemistry of the calcium salt affect its nucleating efficiency.

The dicarboxylate groups can also be leveraged for surface modification and the development of functional coatings. Salts of dicarboxylic acids have been studied as corrosion inhibitors for metals like mild steel. researchgate.net They can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. researchgate.net Further studies could focus on optimizing the formulation of coatings containing this compound and understanding the mechanism of protection at the molecular level.

Additionally, the ability of dicarboxylic acids to form complexes with metal ions opens up possibilities in the design of novel solid polymer electrolytes for batteries. syr.edu The calcium ions can interact with polymer chains, influencing ion transport properties. Research in this direction could lead to the development of safer and more sustainable energy storage devices.

| Application Area | Role of this compound | Research Focus |

| Polymer Composites | Nucleating agent. tradekorea.com | Enhancing mechanical properties of polymers like polypropylene. |

| Corrosion Inhibition | Formation of protective surface layers. researchgate.net | Developing environmentally friendly anti-corrosion coatings. |

| Solid Polymer Electrolytes | Modifying ion transport properties. syr.edu | Creating novel materials for next-generation batteries. |

| Functional Fillers | Improving thermal and mechanical stability of materials. researchgate.netsemanticscholar.org | Development of high-performance composite materials. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing octanedioic acid calcium salt, and how can purity be validated?

- Methodological Answer : Synthesis typically involves neutralizing octanedioic acid (suberic acid, CAS 505-48-6) with calcium hydroxide or carbonate in aqueous conditions . Purity validation requires gas chromatography (GC) with ≥99% area% thresholds and infrared spectroscopy (IR) to confirm structural integrity . Melting point analysis (139–142°C) can further verify crystallinity .

Q. How does the calcium ion influence the solubility of octanedioic acid compared to its other metal salts (e.g., lithium, zinc)?

- Methodological Answer : Solubility varies with cation electronegativity and ionic radius. Calcium salts generally exhibit lower solubility in polar solvents compared to lithium (CAS 16577-52-9) or zinc (CAS 557-09-5) salts due to stronger ionic interactions . Quantitative solubility studies should use gravimetric analysis after saturation in controlled pH buffers.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Classified as a mild irritant (Hazard Code 6.4A), it requires PPE (gloves, goggles) and storage below 30°C . Ventilation is essential to avoid dust inhalation. Safety data sheets (SDS) for analogous salts (e.g., calcium ricinoleate, CAS 3159-62-4) recommend spill containment with inert absorbents .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., ΔsubH°, ΔfusH) of octanedioic acid inform the stability of its calcium salt?

- Methodological Answer : Sublimation enthalpy (ΔsubH° = 147.8 ± 3.8 kJ/mol) and fusion enthalpy (ΔfusH = 30.7 kJ/mol at 413.2 K) for octanedioic acid suggest its calcium salt may require thermal stability assays (e.g., TGA/DSC) to assess decomposition thresholds. Comparative studies with other dicarboxylate salts (e.g., adipic acid calcium salt) can contextualize results.

Q. What contradictions exist in reported yields of hydrogen peroxide from hydroxyl radical reactions with octanedioic acid, and how can they be resolved?

- Methodological Answer : Octanedioic acid produces H₂O₂ at 0.0689 yield via hydroxyl radical reactions , but discrepancies may arise from solvent polarity or radical scavengers. Replicate experiments using electron paramagnetic resonance (EPR) to quantify radical intermediates and control for competing pathways (e.g., esterification).

Q. How can advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) resolve structural ambiguities in this compound hydrates?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ⁴³Ca) can identify coordination geometry and hydration states. Single-crystal X-ray diffraction is critical for elucidating the calcium ion’s binding mode (e.g., monodentate vs. bridging). Reference data from related salts (e.g., aluminum octanedioate, CAS 6028-57-5) can guide symmetry assignments.

Q. What are the limitations of current hazard classifications for this compound, and how can ecotoxicity assays address them?

- Methodological Answer : While classified as 6.4A (irritant) , ecotoxicological data are sparse. Microtox® assays using Vibrio fischeri or Daphnia magna can assess acute toxicity. Long-term studies should evaluate bioaccumulation potential via octanol-water partition coefficients (log P) derived from HPLC retention times .

Data Gaps and Future Directions

Q. Why is there limited peer-reviewed data on this compound’s biological activity, and what models could bridge this gap?

- Methodological Answer : Most studies focus on its parent acid (e.g., as a biomarker in metabolic disorders ). In vitro assays using human cell lines (e.g., HepG2 for hepatotoxicity) or microbial models (e.g., E. coli growth inhibition) could elucidate bioactivity. Metabolomic profiling may link calcium salt exposure to dysregulated pathways (e.g., fatty acid oxidation).

Q. How can computational modeling predict the reactivity of this compound in polymer composites or drug delivery systems?

- Methodological Answer : Density functional theory (DFT) calculations can simulate calcium-carboxylate binding energies and predict compatibility with polymers (e.g., polyethylene glycol). Molecular dynamics (MD) simulations may model diffusion rates in hydrogel matrices, validated via in vitro release kinetics studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products